N'-Desmethyl Amonafide

Description

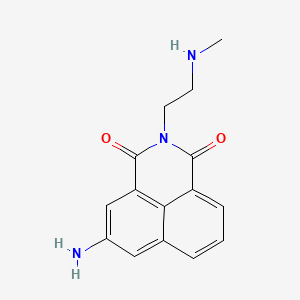

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-[2-(methylamino)ethyl]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-17-5-6-18-14(19)11-4-2-3-9-7-10(16)8-12(13(9)11)15(18)20/h2-4,7-8,17H,5-6,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLYCGLQHZUVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675803 | |

| Record name | 5-Amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114991-16-1 | |

| Record name | 5-Amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N'-Desmethyl Amonafide

Introduction: The Significance of N'-Desmethyl Amonafide in Drug Development

Amonafide, a prominent member of the naphthalimide class of anticancer agents, has been the subject of extensive research due to its potent activity as a DNA intercalator and topoisomerase II inhibitor.[1][2][3] Its clinical development, however, has been hampered by variable and unpredictable toxicity, often linked to its metabolism.[4] Central to understanding amonafide's metabolic fate and pharmacokinetic profile is its primary metabolite, N'-Desmethyl Amonafide. This compound is formed in vivo through the N-demethylation of the terminal amine on the ethylamino side chain.

For researchers in pharmacology, drug metabolism, and oncology, access to pure N'-Desmethyl Amonafide is critical. It serves as an essential reference standard for metabolic studies, enabling accurate quantification in biological samples and providing a deeper understanding of amonafide's disposition.[5][6] Furthermore, its synthesis allows for direct evaluation of its own cytotoxic and pharmacological properties, helping to delineate the therapeutic and toxicological contributions of the parent drug versus its metabolite. This guide provides a comprehensive technical overview of the viable synthetic pathways to obtain N'-Desmethyl Amonafide, focusing on the chemical logic, procedural details, and analytical validation required for high-purity synthesis.

Strategic Approaches to Synthesis: A Tale of Two Pathways

The synthesis of N'-Desmethyl Amonafide can be approached from two primary strategic directions:

-

Direct Condensation: This classic approach involves building the molecule from its core components. It starts with a substituted naphthalic anhydride and condenses it with a pre-fabricated, protected side chain that already lacks the N'-methyl group. This method offers control over the side chain's structure from the outset.

-

Post-Modification (N-Demethylation): This pathway begins with the parent drug, Amonafide, and chemically removes the terminal methyl group. This biomimetic approach mimics the metabolic transformation and is often more direct if the parent drug is readily available.

This guide will detail a robust and widely applicable method based on the Direct Condensation strategy, as it provides a clear and high-yielding route starting from common laboratory reagents. A conceptual overview of the N-demethylation pathway will also be discussed as a viable alternative.

Core Synthesis Pathway: Direct Condensation

The direct synthesis of N'-Desmethyl Amonafide is a logical, multi-step process that hinges on the initial preparation of the naphthalimide core followed by the attachment of the crucial side chain. The causality behind this sequence is to first establish the stable, planar naphthalimide ring system, which is the pharmacophore responsible for DNA intercalation, and then introduce the solubilizing and functionally important side chain.

Diagram of the Core Synthesis Workflow

Sources

- 1. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naphthalimides as anti-cancer agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cris.iucc.ac.il [cris.iucc.ac.il]

- 4. 5-Non-amino aromatic substituted naphthalimides as potential antitumor agents: Synthesis via Suzuki reaction, antiproliferative activity, and DNA-binding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

N'-Desmethyl Amonafide chemical properties and structure

An In-Depth Technical Guide to N'-Desmethyl Amonafide: Structure, Properties, and Analysis

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N'-Desmethyl Amonafide, a principal metabolite of the potent anti-cancer agent Amonafide. Amonafide is a DNA intercalator and topoisomerase II inhibitor whose clinical utility has been complicated by metabolic variability, particularly N-acetylation leading to unpredictable toxicities.[1][2][3] Understanding its metabolites, such as N'-Desmethyl Amonafide, is therefore critical for drug development professionals and researchers aiming to optimize naphthalimide-based therapeutics. This document details the chemical structure, physicochemical properties, and biological context of N'-Desmethyl Amonafide. It further provides field-proven, step-by-step protocols for its synthesis, purification, and analytical characterization, grounded in established principles of medicinal chemistry and analytical science.

Introduction: The Context of Amonafide and its Metabolism

Amonafide is a naphthalimide-based compound that exerts its antineoplastic effects through a dual mechanism: intercalation into DNA and inhibition of topoisomerase II, an enzyme critical for resolving DNA topological challenges during replication and transcription.[4][5][6] This interference leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in protein-linked DNA double-strand breaks and the induction of apoptosis.[7][8][9]

The clinical trajectory of Amonafide, however, has been hampered by its complex metabolic profile in humans. The primary pathway leading to adverse effects is the N-acetylation of the 5-amino group on the naphthalene ring by N-acetyltransferase 2 (NAT2), an enzyme with well-known population polymorphisms.[2][3] This acetylation produces N-acetyl-amonafide, a metabolite associated with significant, unpredictable cytotoxicity.[1][3] Concurrently, Amonafide undergoes metabolism on its side chain, including N'-demethylation, to yield N'-Desmethyl Amonafide. The characterization of this metabolite is crucial for building a complete pharmacokinetic and pharmacodynamic model of Amonafide.

Metabolic Pathway Overview

The metabolic fate of Amonafide involves competing pathways that dictate its efficacy and toxicity profile. Understanding this is key to interpreting clinical data and designing next-generation analogues.

Caption: Metabolic pathways of Amonafide.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of the physical properties of N'-Desmethyl Amonafide are foundational for all research and development activities, from analytical method development to formulation.

Chemical Structure and Identifiers

N'-Desmethyl Amonafide is structurally differentiated from its parent compound by the absence of one methyl group on the terminal nitrogen of the ethylamino side chain.

Caption: 2D Structure of N'-Desmethyl Amonafide.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| Chemical Name | N'-Desmethyl Amonafide | [10][11] |

| IUPAC Name | 5-Amino-2-[2-(methylamino)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | [12] |

| CAS Number | 114991-16-1 | [10][11][13] |

| Molecular Formula | C₁₅H₁₅N₃O₂ | [10][11][13] |

| Molecular Weight | 269.30 g/mol | [10][11] |

| InChI Key | JFLYCGLQHZUVQZ-UHFFFAOYSA-N | [10][13] |

Physicochemical Data

While specific experimental data for N'-Desmethyl Amonafide is not widely published, properties can be inferred from its structure and data available for the parent drug, Amonafide. The removal of a methyl group is expected to slightly increase polarity and may marginally affect properties like solubility and melting point.

Table 2: Physicochemical Properties (Amonafide for reference)

| Property | Value (for Amonafide) | Comments and Implications for N'-Desmethyl Amonafide |

| Solubility | Soluble in 0.1 N HCl (~20 mg/mL), pH 4 acetate buffer (~10 mg/mL). Poorly soluble in water and 0.1 N NaOH (<1 mg/mL).[4] | The primary amine on the side chain of N'-Desmethyl Amonafide should retain pH-dependent solubility. Its slightly increased polarity may marginally improve aqueous solubility compared to Amonafide. |

| Stability | Amonafide is stable in bulk at 60°C for 30 days. In pH 4 acetate buffer, it is stable for 48 hours at room temperature.[4] | N'-Desmethyl Amonafide is expected to exhibit similar stability under these conditions. The naphthalimide core is robust. |

| Storage | Recommended storage at 2-8°C in a refrigerator.[14] | Standard refrigerated conditions are appropriate to ensure long-term chemical integrity. |

Biological Activity and Mechanism of Action

As a metabolite of Amonafide, the biological activity of N'-Desmethyl Amonafide is of significant interest. The core naphthalimide structure responsible for DNA intercalation is retained.[1][5] Therefore, it is highly probable that N'-Desmethyl Amonafide also functions as a DNA intercalator and topoisomerase II inhibitor.

The key scientific question is whether the demethylation affects the potency of the molecule. The side chain's tertiary amine in Amonafide is protonated at physiological pH, facilitating electrostatic interactions with the negatively charged phosphate backbone of DNA. The secondary amine in N'-Desmethyl Amonafide will also be protonated, suggesting that the fundamental binding interaction should be preserved. However, changes in steric bulk and hydrogen bonding potential could modulate the binding affinity and subsequent topoisomerase II inhibition, making its independent pharmacological evaluation essential.

Experimental Protocols: Synthesis and Characterization

The following protocols represent robust, field-validated methodologies for the preparation and analysis of N'-Desmethyl Amonafide, designed for reproducibility and self-validation.

Hypothetical Synthesis via Demethylation of Amonafide

Causality: This protocol outlines a potential synthesis route. The choice of a demethylating agent like 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis is a standard and effective method for the selective N-demethylation of tertiary amines without affecting the robust naphthalimide core.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve Amonafide (1 equivalent) in anhydrous dichloroethane (DCE).

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add proton sponge (1.1 equivalents) followed by the dropwise addition of 1-chloroethyl chloroformate (1.1 equivalents).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup (Carbamate Formation): Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

-

Cleavage of Carbamate: Dissolve the crude residue in methanol and heat to reflux for 2-4 hours to cleave the carbamate intermediate.

-

Final Workup and Isolation: Concentrate the methanolic solution. Re-dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N'-Desmethyl Amonafide.

Purification by Column Chromatography

Causality: The polarity difference between the product (secondary amine) and any remaining starting material (tertiary amine) or byproducts allows for efficient separation using silica gel chromatography. A gradient elution is employed to ensure good separation and recovery.

Step-by-Step Protocol:

-

Column Packing: Prepare a silica gel column using a slurry packing method with a starting mobile phase of Dichloromethane (DCM).

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Elution: Begin elution with 100% DCM, gradually increasing the polarity by adding methanol. A typical gradient might be from 0% to 10% Methanol in DCM.

-

Fraction Collection: Collect fractions and analyze them by TLC, staining with ninhydrin to visualize the amine-containing compounds.

-

Product Pooling: Combine the fractions containing the pure product (identified by a single spot on TLC and confirmed by LC-MS) and concentrate under reduced pressure to yield purified N'-Desmethyl Amonafide.

Analytical Characterization Workflow

Trustworthiness: A multi-pronged analytical approach is essential to confirm the identity, purity, and structure of the synthesized compound. Each technique provides orthogonal, self-validating data.

Caption: Workflow for synthesis and characterization.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

System: A reverse-phase HPLC system with a C18 column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 95% B over 20 minutes.

-

Detection: UV detector at 254 nm and 420 nm.

-

Analysis: Prepare a 1 mg/mL solution of the sample in 50:50 Water:Acetonitrile. Inject 10 µL. Purity is determined by the peak area percentage of the main component.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

-

System: An LC-MS system with an electrospray ionization (ESI) source operating in positive ion mode.

-

Analysis: Infuse the sample or use the eluent from the HPLC.

-

Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 270.12.

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Prep: Dissolve ~5 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

-

Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected ¹H NMR Resonances (based on structure):

-

Aromatic Protons: Multiple signals between δ 7.0-8.5 ppm, corresponding to the naphthalimide ring system.

-

Side Chain -CH₂-N(imide): A triplet around δ 4.2-4.4 ppm.

-

Side Chain -CH₂-NH(Me): A triplet around δ 3.0-3.2 ppm.

-

NH-CH₃: A singlet around δ 2.4-2.6 ppm.

-

NH(amine): A broad singlet, exchangeable with D₂O.

-

NH₂(aromatic): A broad singlet around δ 5.0-6.0 ppm.

-

Safety, Handling, and Storage

N'-Desmethyl Amonafide, as a metabolite of a potent cytotoxic agent, must be handled with appropriate precautions.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the compound in solid or solution form.[15]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[15] Avoid contact with skin and eyes.

-

Storage: Store the solid material in a tightly sealed vial at 2-8°C, protected from light.[14] Solutions should be freshly prepared or stored frozen for short periods.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

N'-Desmethyl Amonafide is a key metabolite in the biotransformation of the anti-cancer drug Amonafide. Its chemical structure, centered on the naphthalimide core, suggests a conserved mechanism of action involving DNA intercalation and topoisomerase II inhibition. This guide provides a foundational framework for its chemical properties and offers detailed, actionable protocols for its synthesis and rigorous characterization. Further investigation into the specific biological potency and pharmacokinetic profile of N'-Desmethyl Amonafide is warranted to fully comprehend the clinical behavior of its parent drug and to inform the design of safer, more effective naphthalimide-based therapeutics.

References

-

Veeprho. N'-Desmethyl Amonafide-D5 | CAS 1215400-25-1. [Link]

-

Shanghai Huicheng Biological Technology. N'-Desmethyl Amonafide. [Link]

-

Pharmaffiliates. N'-Desmethyl Amonafide-d5 | CAS No : 1215400-25-1. [Link]

-

Duan, W., et al. (2020). Naphthalimides and analogues as antitumor agents: A review on molecular design, bioactivity and mechanism of action. European Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 50515, Amonafide. [Link]

-

NMPPDB. Amonafide. [Link]

-

Rovcanin, B., et al. (2021). Targeted methylation facilitates DNA double strand breaks and enhances cancer suppression: A DNA intercalating/methylating dual-action chimera Amonafidazene. PubMed. [Link]

-

Allen, S. L. (2012). Amonafide: a future in treatment of resistant and secondary acute myeloid leukemia? Expert Opinion on Investigational Drugs. [Link]

-

Rovcanin, B., et al. (2021). Targeted methylation facilitates DNA double strand breaks and enhances cancer suppression: A DNA intercalating/methylating dual-action chimera Amonafidazene. ResearchGate. [Link]

-

Norton, J. T., et al. (2007). Synthesis and anticancer activities of 6-amino amonafide derivatives. Anti-cancer Drugs. [Link]

-

Wang, Y., et al. (2019). UNBS5162 and amonafide inhibits tumor progression in human melanoma by the AKT/mTOR pathway. Dove Medical Press. [Link]

-

Wang, D., et al. (2024). Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor. PubMed Central. [Link]

-

Ratain, M. J., et al. (1995). Phase I study of amonafide dosing based on acetylator phenotype. PubMed. [Link]

-

Pan American Health Organization. (2013). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. [Link]

Sources

- 1. Naphthalimides and analogues as antitumor agents: A review on molecular design, bioactivity and mechanism of action [html.rhhz.net]

- 2. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. nmppdb.com.ng [nmppdb.com.ng]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeted methylation facilitates DNA double strand breaks and enhances cancer suppression: A DNA intercalating/methylating dual-action chimera Amonafidazene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. N'-Desmethyl Amonafide | CAS: 114991-16-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 11. N'-Desmethyl Amonafide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 12. veeprho.com [veeprho.com]

- 13. N'-Desmethyl Amonafide | CAS: 114991-16-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. www3.paho.org [www3.paho.org]

Elucidating the Mechanism of Action of N'-Desmethyl Amonafide: A Technical Guide for Researchers

Executive Summary

N'-Desmethyl Amonafide, also known as Noramonafide, is a known human metabolite of amonafide, a potent naphthalimide-based anticancer agent. The parent compound, amonafide, has a well-documented dual mechanism of action: direct interference with DNA replication and transcription via DNA intercalation, and the induction of apoptosis through a unique inhibition of Topoisomerase II (Topo II).[1] However, comprehensive data detailing the specific biological activity and mechanistic contribution of the N'-Desmethyl metabolite remains limited in publicly available literature.[1] The clinical activity and toxicity of amonafide are significantly influenced by its metabolism, particularly N-acetylation, making the characterization of all major metabolites a critical endeavor for drug development and patient stratification.[2][3]

This technical guide serves as a comprehensive roadmap for researchers and drug development professionals aiming to systematically investigate and define the mechanism of action of N'-Desmethyl Amonafide. We leverage the established mechanistic framework of the parent drug, amonafide, to propose a primary hypothesis and provide a suite of detailed, field-proven experimental protocols. This document provides the scientific rationale, step-by-step methodologies, and data interpretation frameworks necessary to elucidate the DNA-binding properties, mode of Topo II inhibition, and cytotoxic profile of this key metabolite. By following this guide, researchers can generate the crucial data needed to build a complete pharmacological profile of N'-Desmethyl Amonafide, contributing to a deeper understanding of amonafide's disposition and informing the design of next-generation naphthalimide therapeutics.

Part 1: Amonafide: The Parent Compound and its Metabolic Fate

Amonafide is a DNA intercalating agent and Topoisomerase II inhibitor that has undergone extensive clinical investigation for various neoplastic diseases.[3][4] Its planar naphthalimide ring system is the structural basis for its ability to insert between DNA base pairs, while its overall structure allows it to interact with the Topo II enzyme.[5] The clinical utility of amonafide has been complicated by its extensive and variable metabolism in humans, which significantly impacts both toxicity and efficacy.

Two primary metabolic pathways have been identified for amonafide:

-

N-Acetylation: The arylamine group at the 5-position of the naphthalimide ring is a substrate for N-acetyltransferase 2 (NAT2), an enzyme known for its genetic polymorphism.[3] This reaction produces N-acetyl-amonafide (NAA). Patients with a "fast acetylator" phenotype produce higher levels of NAA, which has been associated with increased toxicity.[2] Mechanistic studies suggest NAA is also a potent Topo II poison, potentially more effective at stabilizing DNA-protein covalent complexes than amonafide itself.[6]

-

N-Demethylation: This pathway involves the removal of a methyl group from the dimethylaminoethyl side chain, producing N'-Desmethyl Amonafide (Noramonafide, NA) .[1] Pharmacokinetic studies have identified this metabolite in patients, although often at low plasma concentrations, making its characterization challenging.[1]

The profound impact of the NAT2 phenotype on amonafide's safety profile underscores the necessity of understanding the biological activities of all its metabolites. While significant attention has been given to NAA, the precise role and mechanism of N'-Desmethyl Amonafide remain to be fully elucidated.

Part 2: The Known Mechanism of Amonafide: A Blueprint for Investigation

The central hypothesis is that N'-Desmethyl Amonafide retains the core dual-action mechanism of its parent compound. The critical scientific questions revolve around its relative potency and potential subtle differences in its mode of action compared to both amonafide and N-acetyl-amonafide. The following experimental protocols are designed to systematically answer these questions.

A. DNA Intercalation Analysis

Scientific Rationale: The planar aromatic core of the naphthalimide structure is the primary driver of DNA intercalation. This physical insertion between base pairs unwinds and elongates the DNA helix, creating a steric blockade that inhibits the processivity of enzymes like DNA and RNA polymerases. A DNase I footprinting assay is the gold standard for visualizing the specific DNA sequence where a small molecule binds. The principle is that a DNA-bound ligand will protect the phosphodiester backbone from cleavage by the DNase I endonuclease. When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint"—a gap in the ladder of fragments compared to a protein-free control.

This protocol is designed to determine if N'-Desmethyl Amonafide binds to DNA and to identify its sequence preference.

Step-by-Step Methodology:

-

Probe Preparation:

-

Select a 150-400 bp DNA fragment with known sequence (e.g., from a linearized plasmid).

-

End-label one strand of the DNA fragment at the 5' end using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Purify the singly end-labeled probe using a spin column to remove unincorporated nucleotides.

-

-

Binding Reaction:

-

In separate microcentrifuge tubes, prepare binding reactions. For each concentration of N'-Desmethyl Amonafide to be tested, combine:

-

End-labeled DNA probe (constant amount, e.g., 10,000 cpm).

-

Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT).

-

N'-Desmethyl Amonafide (serially diluted concentrations). Include a "no drug" control.

-

-

Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.

-

-

DNase I Digestion:

-

Prepare a fresh dilution of DNase I in a buffer containing CaCl₂. The optimal concentration must be determined empirically to achieve, on average, one cut per DNA molecule in the absence of the drug.

-

Add the diluted DNase I to each binding reaction and incubate for exactly 1-2 minutes at room temperature.

-

Terminate the reaction by adding a robust Stop Solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, and carrier tRNA).

-

-

DNA Purification:

-

Perform a phenol:chloroform extraction followed by ethanol precipitation to remove proteins and purify the DNA fragments.

-

Resuspend the dried DNA pellet in a formamide-based loading buffer.

-

-

Gel Electrophoresis and Visualization:

-

Denature the samples by heating at 90°C for 5 minutes.

-

Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.

-

Run a Maxam-Gilbert G+A sequencing ladder of the same DNA fragment alongside the samples to precisely map the protected region.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the results via autoradiography.

-

Expected Outcome: A clear gap ("footprint") in the DNA ladder in the lanes containing N'-Desmethyl Amonafide, indicating the region of DNA protected by the bound drug. The intensity and length of the footprint can provide information about binding affinity and the size of the binding site.

B. Atypical Topoisomerase II Inhibition

Scientific Rationale: Topoisomerase II enzymes resolve DNA topological problems by creating transient double-strand breaks (DSBs), passing an intact duplex through the break, and re-ligating the strands. This catalytic cycle is a key target for many anticancer drugs.

-

Classical Topo II Poisons (e.g., etoposide, doxorubicin) act by stabilizing the "cleavable complex," a covalent intermediate where Topo II is linked to the 5' ends of the broken DNA. This stabilization prevents re-ligation, leading to an accumulation of DSBs and triggering cell death.

-

Amonafide's Unique Mechanism: In contrast, amonafide appears to act before the formation of the cleavable complex.[2][6] It inhibits the binding of Topo II to DNA and may interfere with ATP binding, thereby functioning as a catalytic inhibitor rather than a poison.[6] This results in a different cellular phenotype characterized by large-scale chromatin disorganization rather than extensive DNA fragmentation.[2] The following assays are essential to determine which mechanism N'-Desmethyl Amonafide employs.

This assay measures the overall catalytic activity of Topo II. It uses kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules isolated from trypanosomes. Active Topo II decatenates this network, releasing individual circular DNA molecules that can be separated by agarose gel electrophoresis.

Step-by-Step Methodology:

-

Reaction Setup:

-

In microcentrifuge tubes on ice, prepare the following reaction mixture:

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 0.5 mM DTT, 30 µg/mL BSA).

-

2 mM ATP.

-

kDNA substrate (e.g., 200 ng).

-

N'-Desmethyl Amonafide (serially diluted concentrations). Include a "no drug" vehicle control and a "no enzyme" control.

-

Nuclease-free water to the desired final volume.

-

-

-

Enzyme Addition and Incubation:

-

Add a standardized amount of purified human Topoisomerase IIα or IIβ enzyme (e.g., 2-4 units) to each tube.

-

Mix gently and incubate at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding a Stop Buffer/Loading Dye containing SDS (to denature the enzyme) and EDTA (to chelate Mg²⁺), such as 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel containing ethidium bromide (or a safer alternative stain).

-

Run the electrophoresis at a constant voltage until the dye front has migrated approximately 75% of the gel length.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

The catenated kDNA remains in the well, while the decatenated circular products (nicked and closed) migrate into the gel.

-

Quantify the decrease in decatenated products in the presence of the inhibitor to determine the IC50.

-

This assay directly tests whether a compound is a Topo II poison by measuring the stabilization of the cleavable complex. It uses a supercoiled plasmid DNA (e.g., pBR322) as a substrate. When a poison stabilizes the cleavable complex, subsequent denaturation of the enzyme (with SDS) reveals a linearized form of the plasmid, which migrates differently from the supercoiled or nicked forms on an agarose gel.

Step-by-Step Methodology:

-

Reaction Setup:

-

In microcentrifuge tubes on ice, prepare the reaction mixture:

-

Assay Buffer (as in the decatenation assay).

-

Supercoiled plasmid DNA (e.g., 0.5 µg).

-

Test compound: N'-Desmethyl Amonafide (several concentrations), a positive control poison (e.g., etoposide), and a "no drug" vehicle control.

-

Nuclease-free water to the desired final volume.

-

-

-

Enzyme Addition and Incubation:

-

Add purified human Topoisomerase II enzyme.

-

Incubate at 37°C for 30 minutes.

-

-

Cleavable Complex Trapping and Digestion:

-

Add SDS to a final concentration of 0.2% and Proteinase K to 0.1 mg/mL.

-

Incubate for a further 30 minutes at 37°C to digest the Topo II enzyme that is covalently bound to the DNA.

-

-

Sample Loading and Electrophoresis:

-

Add loading dye and load the samples onto a 1% agarose gel containing ethidium bromide.

-

Run the electrophoresis to separate the different DNA topoisomers.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

Identify the bands corresponding to supercoiled (fastest migrating), linearized, and nicked/relaxed circular (slowest migrating) DNA.

-

An increase in the amount of linearized plasmid DNA in the presence of the compound indicates stabilization of the cleavable complex, defining it as a Topo II poison. If N'-Desmethyl Amonafide acts like amonafide, it should not increase the linear DNA band and may even interfere with the linearization induced by etoposide.

-

Part 3: Quantifying Cellular Effects: From Cytotoxicity to Apoptosis

Scientific Rationale: The ultimate goal of a cytotoxic anticancer agent is to kill cancer cells. It is crucial to quantify the potency of N'-Desmethyl Amonafide and confirm that its molecular actions translate into a desired cellular outcome (i.e., apoptosis). The MTT or XTT assay is a robust, colorimetric method for assessing cell metabolic activity, which is a reliable proxy for cell viability. The assay measures the ability of mitochondrial dehydrogenases in living cells to reduce a tetrazolium salt to a colored formazan product. The amount of color produced is directly proportional to the number of viable cells.

This protocol will determine the half-maximal inhibitory concentration (IC50) of N'-Desmethyl Amonafide.

Step-by-Step Methodology:

-

Cell Seeding:

-

Plate cancer cells (e.g., HeLa, A549, or a relevant leukemia line like MV4-11) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a series of dilutions of N'-Desmethyl Amonafide in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations.

-

Include appropriate controls: "untreated" (cells in medium only) and "vehicle control" (cells in medium with the highest concentration of the drug's solvent, e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into insoluble purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.

-

Proposed Confirmatory Studies

-

Apoptosis Detection: To confirm that cell death occurs via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is recommended. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late-stage apoptotic or necrotic cells with compromised membranes.

-

DNA Damage Assessment: To compare the downstream signaling effects, Western blotting for the phosphorylated form of histone H2AX (γ-H2AX) should be performed. A strong induction of γ-H2AX is a hallmark of extensive DNA double-strand breaks, typical of classical Topo II poisons. A weaker induction by N'-Desmethyl Amonafide would be consistent with the atypical mechanism of the parent drug.

Part 4: Data Synthesis and Comparative Analysis

A comprehensive understanding of N'-Desmethyl Amonafide's mechanism requires a direct comparison with its parent compound and the well-studied N-acetyl metabolite. The data generated from the protocols described above should be compiled to create a comparative activity profile. This will allow researchers to quantitatively assess its contribution to the overall pharmacology of amonafide.

Table 1: Template for Comparative Analysis of Amonafide and its Metabolites

| Parameter | Amonafide | N-Acetyl-Amonafide (NAA) | N'-Desmethyl Amonafide (NA) | Reference Compound (Etoposide) |

|---|---|---|---|---|

| Cytotoxicity | ||||

| IC50 in MV4-11 cells (µM) | [Enter Data] | [Enter Data] | [Enter Experimental Data] | [Enter Data] |

| IC50 in HeLa cells (µM) | [Enter Data] | [Enter Data] | [Enter Experimental Data] | [Enter Data] |

| DNA Intercalation | ||||

| DNase I Footprint | Yes | Assumed Yes | [Determine: Yes/No] | No |

| Topo II Inhibition | ||||

| Topo II Decatenation IC50 (µM) | [Enter Data] | [Enter Data] | [Enter Experimental Data] | [Enter Data] |

| Cleavable Complex Formation | No, Interferes | Yes | [Determine: Yes/No/Interferes] | Yes |

| Cellular Response |

| γ-H2AX Induction Level | Low | High | [Determine: Low/High] | High |

Part 5: Conclusion and Future Directions

The clinical behavior of amonafide is inextricably linked to its metabolic profile. While the parent drug's unique mechanism of action is well-established, a significant knowledge gap exists regarding the specific biological activity of its N'-desmethyl metabolite. This guide provides a rigorous, hypothesis-driven framework and the detailed experimental protocols necessary to close this gap.

By systematically applying these methodologies—from DNA footprinting and Topoisomerase II activity assays to cellular cytotoxicity and DNA damage response analysis—researchers can definitively characterize the mechanism of action of N'-Desmethyl Amonafide. The resulting data will not only create a complete pharmacological picture of amonafide but will also provide invaluable insights for the rational design of new naphthalimide-based anticancer agents with improved therapeutic indices and more predictable metabolic fates.

References

-

Ratain, M. J., et al. (1990). Clinical pharmacokinetics of amonafide (NSC 308847) in 62 patients. Drug Metabolism and Disposition, 18(4), 459-464. [Link]

-

Tummala, R., et al. (2011). Amonafide and its metabolite N-acetyl amonafide are Top2 poisons with differing biochemical properties. Cancer Research, 71(8_Supplement), 2527. [Link]

-

Ratain, M. J., et al. (1995). Phase I study of amonafide dosing based on acetylator phenotype. Cancer Research, 55(21), 4937-4941. [Link]

-

Felder, T. B., et al. (1987). Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans. Drug Metabolism and Disposition, 15(6), 773-778. [Link]

-

Otake, Y., et al. (2008). Amonafide interferes with topoisomerase II binding to DNA and induces chromatin disorganization. Cancer Research, 68(9_Supplement), 3650. [Link]

-

Xie, L., et al. (2009). Synthesis of new amonafide analogues via coupling reaction and their cytotoxic evaluation and DNA-binding studies. Bioorganic & Medicinal Chemistry, 17(2), 747-753. [Link]

-

Li, W., et al. (2015). R16, a novel amonafide analogue, induces apoptosis and G2-M arrest via poisoning topoisomerase II. Investigational New Drugs, 33(4), 817-828. [Link]

-

Legha, S. S., et al. (1987). Phase I clinical investigation of amonafide. Cancer Treatment Reports, 71(12), 1165-1169. [Link]

-

Kohn, K. W., et al. (2007). Synthesis and anticancer activities of 6-amino amonafide derivatives. Anticancer Drugs, 18(10), 1209-1217. [Link]

-

Creative BioMart. (n.d.). DNase I Footprinting. Retrieved January 10, 2026, from [Link]

-

Denny, W. A., & Baguley, B. C. (2003). Naphthalimides and analogues as antitumor agents: A review on molecular design, bioactivity and mechanism of action. Current Medicinal Chemistry, 10(22), 2331-2352. [Link]

-

Li, Y., et al. (2024). Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor. Journal of Cancer Therapy, 15(1), 1-19. [Link]

-

Inspiralis Ltd. (n.d.). Cleavage Assays. Retrieved January 10, 2026, from [Link]

Sources

- 1. Clinical pharmacokinetics of amonafide (NSC 308847) in 62 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I study of amonafide dosing based on acetylator phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I clinical investigation of amonafide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naphthalimides and analogues as antitumor agents: A review on molecular design, bioactivity and mechanism of action [html.rhhz.net]

- 6. aacrjournals.org [aacrjournals.org]

Investigating the biological activity of N'-Desmethyl Amonafide

An In-Depth Technical Guide to the Biological Activity of N'-Desmethyl Amonafide and its Clinical Context

Authored by: Gemini, Senior Application Scientist

Foreword: The Naphthalimide Conundrum

The naphthalimide class of compounds represents a fascinating chapter in oncology drug development. Characterized by their planar structure, they are potent DNA intercalators and inhibitors of Topoisomerase II, crucial enzymes for managing DNA topology during replication.[1][2] Amonafide, a prominent member of this class, has journeyed through numerous clinical trials, showing promise in hematological malignancies but ultimately stumbling due to a complex and highly variable metabolic profile that leads to unpredictable toxicity.[2][3][4] This guide delves into the core of this complexity by investigating the biological activity of a key, albeit less understood, metabolite: N'-Desmethyl Amonafide (also known as Noramonafide). By situating this metabolite within the broader context of Amonafide's metabolism and mechanism, we aim to provide researchers and drug development professionals with a comprehensive framework for understanding and evaluating this family of compounds.

Section 1: The Metabolic Fate of Amonafide: A Tale of Two Pathways

Amonafide's journey in the body is not solitary. Upon administration, it is rapidly metabolized into several derivatives, with two being of primary clinical and biological significance: N-acetyl-amonafide (NAA) and N'-Desmethyl Amonafide (NA). The metabolic conversion is a critical determinant of both the drug's efficacy and its toxicity profile.

The primary pathway, and the one most closely linked to adverse events, is N-acetylation. This reaction is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, which attaches an acetyl group to the 5-amino group on the naphthalimide ring.[1][5] The activity of the NAT2 enzyme is subject to genetic polymorphism, leading to distinct "fast" and "slow" acetylator phenotypes in the human population.[6] Patients who are "fast acetylators" produce high levels of NAA, which has been linked to increased toxicity.[6]

A secondary pathway involves the demethylation of the terminal nitrogen on the ethylamine side chain, yielding N'-Desmethyl Amonafide. While detected in pharmacokinetic studies, this metabolite typically appears at much lower plasma concentrations than the parent drug or NAA.[7]

Section 2: A Comparative Analysis of Biological Activity

To understand N'-Desmethyl Amonafide, one must first grasp the distinct mechanisms of its chemical relatives. The subtle structural differences between Amonafide, NAA, and N'-Desmethyl Amonafide lead to significant variations in their interaction with cellular machinery.

Amonafide: The Unconventional Topoisomerase II Inhibitor

Amonafide's primary mechanism of action involves a two-pronged assault on DNA.[1]

-

DNA Intercalation: Its planar naphthalimide ring system inserts itself between DNA base pairs, distorting the helical structure.[2][8]

-

Topoisomerase II (Topo II) Inhibition: Unlike "classic" Topo II poisons like etoposide or doxorubicin, which stabilize the "cleavable complex" (a transient state where Topo II has cut the DNA), Amonafide acts at an earlier stage.[8][9] Evidence suggests it inhibits the binding of Topo II to DNA and may also compete with ATP, a necessary cofactor for the enzyme's catalytic cycle.[8][9]

This unique mechanism results in a different DNA damage profile. Instead of widespread double-strand breaks, Amonafide is thought to induce chromatin disorganization by causing the release of large chromatin loops from the nuclear matrix, triggering apoptosis with less direct DNA fragmentation.[8][9]

N-acetyl-amonafide (NAA): The Potent Poison

The acetylation of Amonafide at the 5-amino position dramatically alters its biological activity. Studies suggest that NAA is a more conventional and potent Topo II poison than its parent compound. One investigation found that NAA induced higher levels of Topo II covalent complexes compared to Amonafide.[5] This suggests that NAA, unlike Amonafide, is more effective at trapping the enzyme in the cleavable complex state, leading to more extensive DNA damage.[5] This heightened potency is the likely explanation for the severe, dose-limiting toxicities observed in patients who are rapid acetylators.[6][10]

N'-Desmethyl Amonafide (NA): An Investigative Perspective

Direct, comprehensive studies on the biological activity of N'-Desmethyl Amonafide are notably scarce in published literature. Pharmacokinetic analyses have identified it as a metabolite, but its low plasma concentrations have made it difficult to characterize thoroughly.[7]

Hypothesized Activity Based on Structure-Activity Relationship (SAR):

-

DNA Intercalation: The core planar naphthalimide structure, responsible for intercalation, remains intact. It is therefore highly probable that N'-Desmethyl Amonafide retains DNA intercalating properties.

-

Topo II Inhibition: The ethylamine side chain is crucial for the interaction with Topoisomerase II. The removal of a single methyl group from the terminal amine may alter the charge distribution and steric bulk, which could modulate its inhibitory potency. Without direct experimental data, its effect relative to Amonafide is purely speculative. It could be less potent, more potent, or possess a similar activity profile.

The definitive characterization of N'-Desmethyl Amonafide's activity requires its chemical synthesis and subsequent evaluation in the standardized assays outlined in the following section.

Section 3: Methodologies for Naphthalimide Characterization

A robust investigation into the biological activity of N'-Desmethyl Amonafide requires a suite of well-established in vitro assays. These protocols allow for a direct comparison with the parent drug, Amonafide, and the key metabolite, NAA.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which a compound inhibits cell proliferation by 50% (IC50), a key measure of cytotoxicity.

Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MV4-11 or CEM leukemia cell lines) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of N'-Desmethyl Amonafide, Amonafide, and NAA. Treat cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle-only control.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Protocol: Topoisomerase II Inhibition (kDNA Decatenation Assay)

This assay directly measures the enzymatic activity of Topo II.

Principle: Topo II can separate or "decatenate" the interlocked circles of kinetoplast DNA (kDNA) into individual minicircles. An effective inhibitor will prevent this process, leaving the kDNA in its catenated form.

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine reaction buffer, purified human Topoisomerase IIα enzyme, and kDNA substrate.

-

Inhibitor Addition: Add varying concentrations of N'-Desmethyl Amonafide or control compounds (Amonafide, Etoposide). Include a no-drug control.

-

Initiate Reaction: Add ATP to start the decatenation reaction and incubate at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop buffer containing SDS (to denature the enzyme) and proteinase K (to digest it).

-

Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis.

-

Visualization: Stain the gel with ethidium bromide or SYBR Gold and visualize under UV light.

-

Expected Outcome (No Inhibitor): A fast-migrating band of decatenated minicircles.

-

Expected Outcome (Effective Inhibitor): A slow-migrating band of catenated kDNA remaining at the origin of the well.

-

Protocol: Metabolite Quantification in Plasma (LC-MS/MS)

This is the gold standard for accurately measuring drug and metabolite levels in biological samples.

Principle: High-performance liquid chromatography (HPLC) separates the compounds in a complex mixture. Tandem mass spectrometry (MS/MS) then provides highly selective and sensitive detection and quantification based on the mass-to-charge ratio of the parent molecule and its characteristic fragments.

Step-by-Step Methodology:

-

Sample Preparation: Precipitate proteins from plasma samples (e.g., from dosed animals or clinical trial patients) using a solvent like acetonitrile. Centrifuge to pellet the protein.

-

Internal Standard: Add a known concentration of a stable isotope-labeled internal standard (e.g., N'-Desmethyl Amonafide-D5) to the supernatant.[11] This corrects for variations in sample processing and instrument response.

-

Chromatography: Inject the sample onto an HPLC system, typically with a C18 reverse-phase column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate Amonafide, NAA, and N'-Desmethyl Amonafide.

-

Mass Spectrometry: The column eluent is directed into the mass spectrometer. Set the instrument to use multiple reaction monitoring (MRM) mode, where specific mass transitions (parent ion -> fragment ion) for each analyte and the internal standard are monitored.

-

Quantification: Generate a standard curve using known concentrations of each analyte. Quantify the amount of each compound in the unknown samples by comparing its peak area ratio (analyte/internal standard) to the standard curve.

Section 4: Data Summary and Clinical Implications

While a complete biological profile for N'-Desmethyl Amonafide is pending further research, we can summarize the known pharmacokinetic parameters alongside its better-understood relatives.

| Compound | Role | Primary Mechanism | Key Pharmacokinetic/Biological Feature |

| Amonafide | Parent Drug | DNA Intercalation & unique Topo II Inhibition (pre-cleavage complex)[8][9] | Terminal half-life of ~3-6 hours[7][12]. Activity is phenotype-dependent. |

| N-acetyl-amonafide (NAA) | Major Metabolite | Potent Topo II Poison (stabilizes cleavable complex)[5] | Formation is dependent on NAT2 enzyme status; linked to toxicity in "fast acetylators".[6] |

| N'-Desmethyl Amonafide (NA) | Metabolite | Hypothesized DNA Intercalator & Topo II Inhibitor | Detected at low plasma concentrations in human pharmacokinetic studies.[7] Biological activity is not well characterized. |

The investigation into Amonafide and its metabolites underscores a critical principle in modern drug development: the necessity of understanding a drug's metabolic fate. The case of Amonafide clearly demonstrates how metabolism can produce derivatives with profoundly different—and in this case, more toxic—mechanisms of action. The polymorphic nature of the NAT2 enzyme makes Amonafide a classic example of where personalized medicine, specifically dose adjustment based on acetylator phenotype, is essential for safe and effective treatment.[6]

Conclusion and Future Outlook

N'-Desmethyl Amonafide remains an under-investigated player in the complex pharmacology of Amonafide. While its low in vivo concentration may suggest a minor role, this cannot be assumed without direct evidence. A complete understanding requires the targeted synthesis of this metabolite and its rigorous evaluation through the cytotoxic and mechanistic assays described herein.

For researchers in the field, the key takeaways are:

-

Metabolism is Mechanistic: The biotransformation of a parent drug can yield compounds with entirely new biological activities.

-

Context is Crucial: The activity of a single metabolite like N'-Desmethyl Amonafide can only be understood in direct comparison to the parent drug and other major metabolic products.

-

Personalization is Paramount: For drugs like Amonafide with metabolizing enzymes subject to genetic polymorphism, patient phenotyping is a non-negotiable component of clinical strategy.

The story of Amonafide and its metabolites is a powerful reminder that a drug's journey does not end at administration but begins a complex series of interactions that ultimately dictate its clinical success or failure.

References

-

Felder, T. B., McLean, M. A., Vestal, M. L., Lu, K., Farquhar, D., Legha, S. S., Shah, R., & Newman, R. A. (1987). Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans. Drug Metabolism and Disposition, 15(6), 773–778. [Link]

-

Hsiang, Y. H., Jiang, J. B., & Lavoie, E. J. (2008). Amonafide interferes with topoisomerase II binding to DNA and induces chromatin disorganization. Cancer Research, 68(9), 3386-3394. [Link]

-

Valenti, M., Lemoine, M., Pourceau, B., Cvitkovic, E., & Armand, J. P. (2007). Synthesis and anticancer activities of 6-amino amonafide derivatives. Anti-cancer Drugs, 18(10), 1187-1195. [Link]

-

Hsiang, Y. H., et al. (2009). Abstract #1700: Amonafide (AS1413) intercalates into DNA and is a unique inhibitor of DNA Topoisomerase II. Cancer Research, 69(8_Supplement), 1700. [Link]

-

Smith, J. A., et al. (2010). Abstract 3665: The novel DNA intercalator amonafide (AS1413), disrupts the cell cycle by mechanisms distinct from those of Topo II inhibitors daunorubicin and etoposide. Cancer Research, 70(8_Supplement), 3665. [Link]

-

Ratain, M. J., et al. (1990). Clinical pharmacokinetics of amonafide (NSC 308847) in 62 patients. Journal of Clinical Oncology, 8(11), 1904-1911. [Link]

-

Smith, J. A., et al. (2010). Abstract 3665: The novel DNA intercalator amonafide (AS1413), disrupts the cell cycle by mechanisms distinct from those of Topo II inhibitors daunorubicin and etoposide. ResearchGate. [Link]

-

Muller, M. T., et al. (2011). Abstract 2527: Amonafide and its metabolite N-acetyl amonafide are Top2 poisons with differing biochemical properties. Cancer Research, 71(8_Supplement), 2527. [Link]

-

Ratain, M. J., et al. (1995). Phase I study of amonafide dosing based on acetylator phenotype. Cancer Research, 55(18), 4145-4149. [Link]

-

Brana, M. F., Cacho, M., Gradillas, A., de Pascual-Teresa, B., & Ramos, A. (2004). Naphthalimides and analogues as antitumor agents: A review on molecular design, bioactivity and mechanism of action. Current Pharmaceutical Design, 10(22), 2749-2766. [Link]

-

Veeprho. (n.d.). N'-Desmethyl Amonafide-D5. Veeprho. [Link]

-

Qian, X., et al. (2019). Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor. Frontiers in Chemistry, 7, 895. [Link]

-

Allen, S. L., & Goldberg, J. (2013). Amonafide: a future in treatment of resistant and secondary acute myeloid leukemia?. Expert Opinion on Investigational Drugs, 22(3), 381-390. [Link])

-

Kiss, R., et al. (2006). Naphthalimides and azonafides as promising anti-cancer agents. Current Medicinal Chemistry, 13(1), 89-103. [Link]

Sources

- 1. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naphthalimides and analogues as antitumor agents: A review on molecular design, bioactivity and mechanism of action [html.rhhz.net]

- 3. Amonafide: a future in treatment of resistant and secondary acute myeloid leukemia? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naphthalimides and azonafides as promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Phase I study of amonafide dosing based on acetylator phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of amonafide (NSC 308847) in 62 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. veeprho.com [veeprho.com]

- 12. Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

N'-Desmethyl Amonafide structural elucidation and characterization

An In-depth Technical Guide to the Structural Elucidation and Characterization of N'-Desmethyl Amonafide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and characterization of N'-Desmethyl Amonafide, a primary metabolite of the investigational anticancer agent Amonafide. Amonafide, a DNA intercalator and topoisomerase II inhibitor, undergoes significant metabolic transformation in vivo, impacting its efficacy and toxicity profile.[1][2][3] Understanding the precise structure of its metabolites is therefore a critical component of its preclinical and clinical development. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, field-proven narrative on the integrated analytical strategies required for such characterization. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating system of protocols from metabolite discovery through to unambiguous structural confirmation.

Introduction: The Context of Amonafide Metabolism

Amonafide (5-amino-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3-(2H)-dione) has shown clinical activity in various neoplastic diseases.[1] Its mechanism involves both intercalation into DNA and the inhibition of topoisomerase II, leading to impaired DNA and RNA synthesis.[3] However, the clinical utility of Amonafide is complicated by its extensive and variable metabolism, which is influenced by a patient's genetic makeup, specifically their N-acetyl transferase 2 (NAT2) enzyme activity.[1][2][4]

The metabolic pathways of Amonafide include N-acetylation, N-oxidation, and N-demethylation.[5][6] The N-demethylated metabolite, N'-Desmethyl Amonafide (also known as noramonafide), is one of the key products of this biotransformation. While it is often detected at low plasma concentrations, the complete characterization of all metabolites is fundamental to building a comprehensive pharmacokinetic and pharmacodynamic (PK/PD) model.[6] This guide details the authoritative, multi-technique workflow for isolating, identifying, and definitively confirming the structure of N'-Desmethyl Amonafide.

The Metabolic Landscape of Amonafide

The biotransformation of Amonafide results in several key metabolites. The primary pathways involve modification of the terminal dimethylamino group on the ethyl side chain and the arylamine at the 5-position of the naphthalimide core.

-

N'-Demethylation: Enzymatic removal of one of the methyl groups from the tertiary amine on the side chain yields N'-Desmethyl Amonafide.

-

N-Acetylation: The arylamine at the 5-position is a substrate for NAT2, leading to the formation of N-acetyl amonafide.[1] This pathway is of high clinical interest due to its association with patient toxicity.[1][4]

-

N'-Oxidation: The tertiary amine on the side chain can also be oxidized to form the N'-oxide metabolite.[5]

Caption: Metabolic pathways of Amonafide.

An Integrated Strategy for Metabolite Elucidation

The identification of a drug metabolite is a hypothesis-driven process that requires converging evidence from multiple analytical techniques. The causality is critical: we begin with sensitive detection and mass determination, which informs the direction of more definitive, but less sensitive, spectroscopic methods. Final confirmation is achieved by comparing the isolated metabolite to a synthesized, authentic reference standard.

Caption: Overall workflow for metabolite structural elucidation.

Mass Spectrometry: The Cornerstone of Identification

Mass spectrometry (MS) is the initial and indispensable tool for metabolite identification due to its exceptional sensitivity and ability to provide molecular weight and fragmentation data.[7][8]

Expertise & Causality: Why LC-MS/MS?

We choose Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) because it provides two critical dimensions of data in a single analysis. The LC separates the parent drug from its various metabolites in a complex biological matrix (like plasma or urine), while the MS/MS allows us to select a specific metabolite ion and fragment it to gain structural insights. For this analysis, electrospray ionization (ESI) in positive mode is selected because the amine functionalities on Amonafide and its desmethyl metabolite are readily protonated, yielding a strong [M+H]⁺ signal.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., N'-Desmethyl Amonafide-D5).[9]

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

Chromatographic and Spectrometric Conditions:

-

The following is a representative set of parameters. These must be empirically optimized for the specific instrumentation used.

-

| Parameter | Value | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for the moderately polar Amonafide and its metabolites. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient ESI+ ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the C18 column. |

| Gradient | 5% to 95% B over 5 minutes | A standard gradient to elute compounds across a range of polarities. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Ionization Mode | ESI Positive | Amine groups are basic and readily protonate. |

| Scan Type | Full Scan (MS1) & Product Ion Scan (MS2) | MS1 to find the metabolite's molecular ion; MS2 to fragment it for structural data. |

| Collision Energy | 20-40 eV (Optimized) | Energy required to induce characteristic fragmentation. |

Trustworthiness: Data Interpretation as a Self-Validating System

The structural hypothesis is built on a logical cascade of evidence from the MS data:

-

Molecular Ion Identification (MS1): Amonafide has a monoisotopic mass of 283.1321 Da. Its protonated form [M+H]⁺ will be observed at m/z 284.1399. N'-Desmethyl Amonafide involves the loss of a methyl group (CH₃) and the addition of a hydrogen (H), a net change of -CH₂ (-14.0157 Da). Therefore, we search the chromatogram for a peak corresponding to an [M+H]⁺ ion at m/z 270.1242. High-Resolution Mass Spectrometry (HRMS) is critical here to distinguish this from other potential isobaric compounds.[10]

-

Fragmentation Analysis (MS2): The trustworthiness of the identification is significantly enhanced by comparing the MS2 fragmentation pattern of the suspected metabolite to that of the parent drug. A key fragmentation for both compounds is the cleavage of the C-N bond of the ethylamino side chain. While the naphthalimide core fragment would be similar, the side-chain fragment for N'-Desmethyl Amonafide would be 14.0157 Da lighter than that of Amonafide. This predictable mass shift provides strong evidence for the location of the modification.

NMR Spectroscopy: The Gold Standard for Unambiguous Confirmation

While MS provides powerful evidence, it does not definitively prove the atomic connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the only technique that provides this level of detail, making it the gold standard for structural elucidation.[11][12] The primary challenge is obtaining a sufficient quantity (typically >1 mg) of the purified metabolite from biological sources.

Expertise & Causality: Why a Suite of NMR Experiments?

No single NMR experiment can solve a structure. We use a suite of 1D and 2D experiments to build the structure piece by piece.

-

¹H NMR: Tells us about the chemical environment of the protons. The key diagnostic is the disappearance of the N,N-dimethyl signal and the appearance of a new N-methyl signal at a different chemical shift, along with a proton attached to the nitrogen (N-H).

-

¹³C NMR: Provides a count of the unique carbons. We expect one fewer signal in the aliphatic region compared to Amonafide.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle. HSQC links each proton to its directly attached carbon. HMBC is the most powerful, showing correlations between protons and carbons that are 2-3 bonds away, allowing us to unequivocally connect the N'-methyl ethylamino side chain to the naphthalimide core.[13]

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

The metabolite must be isolated and purified, typically using preparative HPLC.

-

Accurately weigh ~1-5 mg of the purified N'-Desmethyl Amonafide standard.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a high-quality 5 mm NMR tube.[14] DMSO-d₆ is often chosen as it can solubilize polar compounds and its residual water peak does not obscure key signals.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥500 MHz).

-

Data Presentation: Expected NMR Spectral Differences

The key to confirmation is identifying the expected spectral changes resulting from the N-demethylation.

| Nucleus | Amonafide (Expected Shift Range, ppm) | N'-Desmethyl Amonafide (Expected Shift Range, ppm) | Key Differentiating Feature |

| ¹H | ~2.3 (s, 6H, -N(CH ₃)₂) | ~2.2 (s, 3H, -NH(CH ₃)) | Singlet integrates to 3H instead of 6H. |

| ¹H | N/A | Variable (broad s, 1H, -NH (CH₃)) | Appearance of a new, exchangeable N-H proton signal. |

| ¹³C | ~45.5 (-N(C H₃)₂) | ~36.0 (-NH(C H₃)) | Disappearance of one methyl carbon signal and shift of the remaining one. |

| ¹³C | ~57.0 (-C H₂-N(CH₃)₂) | ~49.0 (-C H₂-NH(CH₃)) | Upfield shift of the adjacent methylene carbon due to the change from a tertiary to a secondary amine. |

Note: Chemical shifts are predictive and must be confirmed with an authentic standard.

Chemical Synthesis: The Final Validation

The ultimate proof of structure is to synthesize the hypothesized molecule and demonstrate that its analytical properties are identical to those of the isolated metabolite. A common and effective method for N-demethylation of a tertiary amine like Amonafide is via the use of α-chloroethyl chloroformate (ACE-Cl).[15]

Synthetic Workflow

Caption: Proposed synthesis of N'-Desmethyl Amonafide.

Protocol Overview

-

Carbamate Formation: Amonafide is reacted with α-chloroethyl chloroformate (ACE-Cl) in an anhydrous solvent like dichloromethane (DCM). The reaction proceeds via nucleophilic attack of the tertiary amine on the chloroformate.

-

Hydrolysis: The resulting carbamate intermediate is unstable and is hydrolyzed, typically by heating in methanol, to yield the secondary amine (N'-Desmethyl Amonafide) and other byproducts.[15]

-

Purification: The crude product is purified by column chromatography or preparative HPLC to yield the pure reference standard.

Trustworthiness: The Comparative Analysis

The synthesized reference standard is then subjected to the exact same LC-MS/MS and NMR analysis as the isolated metabolite. The structural elucidation is considered complete and validated only when the following criteria are met:

-

LC: The retention times of the synthetic standard and the isolated metabolite are identical.

-

MS: The mass spectra (MS1) and fragmentation patterns (MS2) are superimposable.

-

NMR: All ¹H and ¹³C chemical shifts and 2D correlations are identical.

Conclusion

The structural elucidation of N'-Desmethyl Amonafide is a case study in the rigorous, multi-disciplinary approach required in modern drug metabolism science. It demonstrates a logical progression from high-sensitivity detection by mass spectrometry to the unambiguous, high-certainty structural confirmation provided by NMR spectroscopy. The process is anchored in trustworthiness by the final validation step: direct comparison with a chemically synthesized, authentic reference standard. This integrated workflow ensures the highest degree of scientific integrity and provides the foundational data necessary for building robust pharmacokinetic models and fully understanding the clinical behavior of novel therapeutics like Amonafide.

References

-

Felder TB, McLean MA, Vestal ML, Lu K, Farquhar D, Legha SS, Shah R, Newman RA. (1987). Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans. Drug Metabolism and Disposition, 15(6):773-8. [Link]

-

Ratain MJ, Propert KJ, Costanza ME, Tipping S, Korzun A, Baplimal R, Morrisey M, Sameul L, Green M. (1995). Clinical pharmacokinetics of amonafide (NSC 308847) in 62 patients. British Journal of Cancer, 71(1):153-9. [Link]

-

Felder TB, McLean MA, Vestal ML, Lu K, Farquhar D, Legha SS, Shah R, Newman RA. (1987). Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans. Drug Metab Dispos., 15(6):773-8. [Link]

-

Huang, X., et al. (2011). Amonafide and its metabolite N-acetyl amonafide are Top2 poisons with differing biochemical properties. AACR, 71(8_Supplement):2527. [Link]

-

Chae, H. P., et al. (2010). Synthesis and anticancer activities of 6-amino amonafide derivatives. Bioorganic & medicinal chemistry, 18(16), 5945–5952. [Link]

-

Veeprho. N'-Desmethyl Amonafide-D5 | CAS 1215400-25-1. Veeprho Product Page. [Link]

-

Gee, B. A. (2022). NMR Spectroscopy and Databases for the Identification of Metabolites. Technology Networks. [Link]

-

Markley, J. L., et al. (2017). NMR Spectroscopy for Metabolomics Research. Current opinion in biotechnology, 43, 34–40. [Link]

-

Nicholson, J. K., et al. (2011). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 7(3), 341-372. [Link]

-

PubChem. Amonafide | C16H17N3O2 | CID 50515. National Center for Biotechnology Information. [Link]

-

Ratain, M. J., et al. (1993). Phase I study of amonafide dosing based on acetylator phenotype. Cancer research, 53(10 Suppl), 2304s–2308s. [Link]

-

Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. Nature protocols, 7(3), 508–528. [Link]

-

Kumar, A., et al. (2023). Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. Journal of Pharmaceutical and Biomedical Analysis, 236, 115712. [Link]

-

Zhang, T., et al. (2018). Metabolomic Profiling of Anionic Metabolites in Head and Neck Cancer Cells by Capillary Ion Chromatography with Orbitrap Mass Spectrometry. Analytical chemistry, 90(17), 10564–10572. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amonafide | C16H17N3O2 | CID 50515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phase I study of amonafide dosing based on acetylator phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of amonafide (NSC 308847) in 62 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. veeprho.com [veeprho.com]

- 10. researchgate.net [researchgate.net]

- 11. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]

- 12. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Vitro Evaluation of N'-Desmethyl Amonafide's Anticancer Properties

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of N'-Desmethyl Amonafide, a metabolite of the naphthalimide-based anticancer agent, Amonafide. Amonafide itself is a DNA intercalator and topoisomerase II inhibitor that has undergone extensive clinical investigation.[1][2] Understanding the bioactivity of its metabolites is crucial for a complete picture of its therapeutic potential and toxicity profile. This document outlines a structured, scientifically rigorous approach for researchers, scientists, and drug development professionals to assess the cytotoxic, pro-apoptotic, and cell cycle-modulating properties of N'-Desmethyl Amonafide. We detail not just the protocols but the underlying scientific rationale, emphasizing the establishment of self-validating experimental systems to ensure data integrity and reproducibility.

Introduction: The Rationale for Investigating N'-Desmethyl Amonafide

Amonafide, a benzo[de]isoquinoline-1,3-dione derivative, exerts its anticancer effects primarily through two mechanisms: intercalation into DNA and inhibition of topoisomerase II, an enzyme critical for resolving DNA topological challenges during replication and transcription.[3][4][5] This dual action leads to the stabilization of DNA-enzyme cleavage complexes, resulting in DNA strand breaks and the induction of apoptosis.[4]